CZC-25146 hydrochloride is classified as a type II kinase inhibitor. It was synthesized as part of ongoing research into therapeutic agents targeting LRRK2, which is known to play a role in cellular signaling pathways and has been associated with the pathogenesis of Parkinson's disease. The compound's development stems from the need for selective inhibitors that can modulate LRRK2 activity without affecting other kinases.
The synthesis of CZC-25146 hydrochloride involves a multi-step process that includes the formation of a fluoro-diaminopyrimidine core. The key steps are as follows:
The molecular formula for CZC-25146 hydrochloride is with a molecular weight of 488.5 g/mol. Its structural representation can be described using the following identifiers:
The compound features a complex arrangement that includes multiple functional groups such as amines, sulfonamides, and fluorine substituents, contributing to its biological activity.
CZC-25146 hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore related compounds for further research.
CZC-25146 hydrochloride functions primarily as a potent and selective inhibitor of LRRK2 kinase activity. By inhibiting this kinase, the compound promotes autophagy and reduces the accumulation of misfolded alpha-1 antitrypsin protein in hepatocytes, which is significant in the context of diseases associated with protein misfolding .
CZC-25146 hydrochloride exhibits several notable physical and chemical properties:
These properties affect its usability in laboratory settings and potential therapeutic applications.
CZC-25146 hydrochloride has significant potential in scientific research, particularly in:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3